Gemcitabine monophosphate

Catalog No.
S528794
CAS No.
116371-67-6
M.F
C9H12F2N3O7P
M. Wt
343.18
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gemcitabine monophosphate

CAS Number

116371-67-6

Product Name

Gemcitabine monophosphate

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C9H12F2N3O7P

Molecular Weight

343.18

InChI

InChI=1S/C9H12F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F

Synonyms

2’,2’-difluorodeoxycytidine Monophosphate; Gemcitabine 5’-phosphate; 2'-Deoxy-2',2'-difluoro-5'-cytidylic acid; ZM 241385

An Active Metabolite?

Gemcitabine itself needs to be converted within cells to active metabolites to exert its anti-cancer effects. One such metabolite is gemcitabine diphosphate (GDP). Researchers hypothesize that GMP might be another active metabolite, potentially offering a way to bypass the conversion step and improve efficacy []. Studies in cell lines suggest that GMP can inhibit DNA synthesis, a crucial step for cancer cell proliferation, similar to gemcitabine.

Delivery Challenges and Nanoparticle Strategies

A significant challenge in gemcitabine therapy is its short half-life and rapid breakdown in the body. GMP, being more hydrophilic (water-loving) than gemcitabine, might face similar limitations.

Researchers are exploring nanoparticle-based delivery systems to encapsulate GMP and improve its stability and targeted delivery to tumor cells []. These carriers could protect GMP from degradation, enhance its circulation time, and potentially increase its therapeutic efficacy.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

-3

Appearance

White to Off-White Solid

Melting Point

>164°C

Dates

Modify: 2023-08-15

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